molecular formula C8H17NO6 B14768181 Metoprolol IMpurity 11

Metoprolol IMpurity 11

Cat. No.: B14768181
M. Wt: 223.22 g/mol
InChI Key: MRTTYHAMDQOINV-UHFFFAOYSA-N
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Description

Metoprolol Impurity 11 is a byproduct or degradation product associated with the pharmaceutical compound metoprolol, which is a selective beta-1 adrenoreceptor antagonist. Metoprolol is commonly used to treat conditions such as hypertension, angina, and heart failure by reducing chest pain and lowering high blood pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Metoprolol Impurity 11 involves specific synthetic routes and reaction conditions. The synthesis typically includes the use of hydrophilic interaction chromatography (HILIC) methods coupled with charged aerosol detection (CAD) to separate metoprolol and its impurities . The reaction conditions often involve the use of high-purity, porous, spherical silica particles coated with charged nanopolymer particles that produce a HILIC/SAX/WAX tri-modal phase .

Industrial Production Methods: In industrial settings, the production of this compound is monitored using advanced chromatographic techniques. The Thermo Scientific Vanquish UHPLC system, for example, is an integrated platform that incorporates a binary pump, split loop autosampler, column compartment, and both diode array and charged aerosol detectors . This system helps prevent further drug degradation during analysis and ensures the accurate quantification of impurities.

Chemical Reactions Analysis

Types of Reactions: Metoprolol Impurity 11 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for understanding the stability and behavior of the impurity under different conditions.

Common Reagents and Conditions: Common reagents used in the analysis of this compound include ammonium formate and orthophosphoric acid, which are used as mobile phases in chromatographic methods . The reaction conditions often involve isocratic HILIC chromatography with UV and charged aerosol detection .

Major Products Formed: The major products formed from the reactions involving this compound include non-aromatic α-hydroxyamines, which are analyzed using thin layer chromatography (TLC) and liquid chromatographic methods .

Scientific Research Applications

Metoprolol Impurity 11 is a chemical compound related to metoprolol, a beta-blocker drug used to treat hypertension and other cardiovascular conditions. Its presence and quantity are significant in pharmaceutical quality control due to potential effects on drug efficacy and safety.

Synthesis and Formation

The synthesis of this compound involves multi-step organic reactions. Understanding these reactions is crucial for determining how impurities form during the synthesis of metoprolol and its derivatives. Identifying the pathways helps optimize synthesis routes, leading to better yield and higher purity of active pharmaceutical ingredients.

Pharmaceutical Quality Control and Regulatory Compliance

This compound is primarily important in pharmaceutical quality control and regulatory compliance. Identifying and quantifying it is critical. Impurity profiling methods, such as RP-HPLC (reversed-phase high-performance liquid chromatography), are used for the simultaneous determination of assay and impurity profiling of drugs like metoprolol . These methods are validated based on guidelines from the International Council on Harmonization (ICH) to ensure linearity, accuracy, precision, and robustness .

Method Validation and Stress Testing
RP-HPLC methods undergo rigorous validation, including forced degradation tests under stress conditions like acid, base, thermal, and photolytic degradation . These tests ensure that the analytical methods can differentiate between active compounds and their impurities .

Impurity Profiling
These methods successfully identify specified and unspecified impurities, with degradation studies showing increased impurity levels, especially after acid treatment . Effective quantification of both active ingredients and degradation products ensures product consistency and safety .

Interaction Studies

Interaction studies focus on how this compound behaves in biological systems compared to metoprolol. These studies explore the potential risks associated with impurities in therapeutic treatments.

Related Compounds

Mechanism of Action

The mechanism of action of Metoprolol Impurity 11 is closely related to that of metoprolol itself. Metoprolol is a beta-1 adrenergic receptor inhibitor specific to cardiac cells, which decreases cardiac output by producing negative chronotropic and inotropic effects . The impurity may interact with similar molecular targets and pathways, although its specific effects and interactions require further research.

Comparison with Similar Compounds

Similar Compounds: Metoprolol Impurity 11 can be compared with other impurities of metoprolol, such as Metoprolol EP Impurity A, Metoprolol EP Impurity M, and Metoprolol EP Impurity N . These impurities are also analyzed using advanced chromatographic techniques and have similar chemical structures and properties.

Uniqueness: What sets this compound apart from other similar compounds is its specific synthetic route and the unique reaction conditions required for its preparation and analysis. The use of HILIC/SAX/WAX tri-modal phases and advanced detection methods ensures accurate quantification and profiling of this impurity .

Biological Activity

Metoprolol, a selective beta-1 adrenergic antagonist, is widely used in the treatment of hypertension, heart failure, and other cardiovascular conditions. However, its impurities, including Metoprolol Impurity 11, can influence its pharmacological properties and safety profile. This article focuses on the biological activity of this compound, detailing its pharmacokinetics, effects on biological systems, and relevant case studies.

Overview of Metoprolol and Its Impurities

Metoprolol is metabolized primarily in the liver and exhibits a bioavailability of approximately 50% due to first-pass metabolism. The compound is extensively distributed in extravascular tissues, including the central nervous system, with a half-life that varies across species (rat < cat < dog < human) . The biological activity of metoprolol is largely attributed to its action as a beta-1 adrenergic receptor blocker, which reduces heart rate and myocardial contractility.

Impurities : The presence of impurities such as this compound can alter the pharmacodynamic and pharmacokinetic profiles of the drug. Understanding these impurities is critical for ensuring drug safety and efficacy.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized in the literature. However, it is essential to consider that impurities can affect the absorption, distribution, metabolism, and excretion (ADME) of the parent compound. For instance:

  • Absorption : Impurities may influence the solubility and stability of metoprolol formulations.
  • Distribution : Variations in protein binding could alter the free concentration of metoprolol in plasma.
  • Metabolism : Impurities might compete for metabolic pathways or produce active metabolites that could enhance or diminish therapeutic effects.
  • Excretion : Changes in urinary excretion profiles may occur due to altered renal clearance mechanisms.

Effects on Biological Systems

Research indicates that metoprolol has minimal intrinsic sympathomimetic activity (ISA), which is beneficial for patients with certain cardiovascular conditions . However, impurities like this compound could potentially exhibit different biological activities:

  • Cardiovascular Effects : Studies have shown that beta-blockers can influence myocardial Na+ overload through PKA-dependent signaling pathways. The role of impurities in modulating these pathways remains an area for further investigation .
  • Toxicity Profiles : The toxicity associated with impurities can vary significantly. For example, certain impurities can induce oxidative stress or inflammatory responses in cardiac myocytes .

Case Studies and Research Findings

Recent studies have focused on the identification and quantification of metoprolol impurities using advanced chromatographic techniques. Below are notable findings related to this compound:

StudyMethodologyKey Findings
FDA Review Pharmacokinetic analysisDemonstrated that metoprolol's bioavailability is affected by its formulation; impurities may alter this profile.
Thermo Fisher Application Note Charged Aerosol DetectionSuccessfully separated metoprolol from its related compounds, indicating potential interactions between metoprolol and its impurities during analysis.
World Journal of Pharmaceutical Research Stability-Indicating MethodDeveloped methods for simultaneous assay determination highlighting the importance of impurity profiling in drug stability assessments.

Properties

Molecular Formula

C8H17NO6

Molecular Weight

223.22 g/mol

IUPAC Name

oxalic acid;3-(propan-2-ylamino)propane-1,2-diol

InChI

InChI=1S/C6H15NO2.C2H2O4/c1-5(2)7-3-6(9)4-8;3-1(4)2(5)6/h5-9H,3-4H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

MRTTYHAMDQOINV-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(CO)O.C(=O)(C(=O)O)O

Origin of Product

United States

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